methyl 11-(2-fluorophenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate
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Overview
Description
Methyl 11-(2-fluorophenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate is a complex organic compound that belongs to the class of dibenzodiazepines This compound is characterized by its unique structure, which includes a fluorophenyl group and a dibenzo[b,e][1,4]diazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of a Rh(III)-catalyzed C–H functionalization/cascade annulation of diazepinone to the pyrrole ring . Another approach includes the Bischler–Napieralski reaction conditions from the corresponding amides, followed by methylation and reduction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the synthetic routes mentioned above. These methods would need to ensure high yields and purity, often achieved through optimization of reaction conditions and the use of efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Methyl 11-(2-fluorophenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Commonly used to reduce nitro groups to amines.
Substitution: Halogenation or other substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are often used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents such as bromine (Br₂) or chlorine (Cl₂) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines.
Scientific Research Applications
Methyl 11-(2-fluorophenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Industry: May be used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The fluorophenyl group and the dibenzodiazepine core play crucial roles in binding to these targets, potentially modulating their activity. This can lead to various pharmacological effects, such as sedation or anxiolysis .
Comparison with Similar Compounds
Similar Compounds
Clonazolam: A designer benzodiazepine with similar anxiolytic properties.
Flubromazolam: Another benzodiazepine derivative known for its potent sedative effects.
Meclonazepam: A clonazepam analog with similar pharmacological activities.
Uniqueness
Methyl 11-(2-fluorophenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate is unique due to its specific structural features, such as the fluorophenyl group, which can enhance its binding affinity and selectivity for certain molecular targets. This makes it a valuable compound for further research and potential therapeutic applications.
Properties
Molecular Formula |
C22H21FN2O3 |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
methyl 6-(2-fluorophenyl)-9-methyl-7-oxo-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepine-8-carboxylate |
InChI |
InChI=1S/C22H21FN2O3/c1-12-11-17-19(21(26)18(12)22(27)28-2)20(13-7-3-4-8-14(13)23)25-16-10-6-5-9-15(16)24-17/h3-10,12,18,20,24-25H,11H2,1-2H3 |
InChI Key |
BMWNXJGSLDSXRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C(NC3=CC=CC=C3N2)C4=CC=CC=C4F)C(=O)C1C(=O)OC |
Origin of Product |
United States |
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